5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxinone core
Preparation Methods
The synthesis of 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium . The reaction is carried out at room temperature, and the resulting product is then subjected to amidation with primary amines to yield the desired compound in moderate to good yields .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield hydroquinone derivatives.
Cyclization Reactions: The benzodioxinone core can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation with primary amines results in the formation of salicylamide derivatives .
Scientific Research Applications
5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
The pathways affected by this compound include those related to cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to various biological outcomes, such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
4H-benzo[d][1,3]dioxin-4-one derivatives: Various derivatives with different substituents can exhibit a wide range of activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Biological Activity
5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS No. 1935431-65-4) is a synthetic compound characterized by its unique structure, which includes a bromine and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C₈H₄BrF O₃
- Molecular Weight : 247.02 g/mol
- Structural Characteristics : The presence of halogen substituents (bromine and fluorine) can significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its effects as an antiviral agent and its potential as an anticancer drug.
Antiviral Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxin compounds exhibit notable antiviral properties. For instance, compounds structurally related to this compound have shown selective activity against viruses such as Coxsackievirus B5.
Table 1: Antiviral Activity of Related Compounds
Compound | Virus Target | EC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Compound 18e | Coxsackievirus B5 | 6 - 18.5 | Inhibits viral attachment |
Compound 43a | Coxsackievirus B5 | 9 | Prevents viral entry into host cells |
Compound 41a | Coxsackievirus B5 | 18.5 | Interferes with viral replication |
These findings suggest that the structural modifications in compounds like this compound may enhance their antiviral efficacy by altering their interaction with viral components.
Anticancer Activity
The compound has also been investigated for its potential as a topoisomerase I inhibitor, which is crucial in cancer therapy due to its role in DNA replication and transcription. The mechanism involves the inhibition of the enzyme's ability to relax supercoiled DNA, leading to apoptosis in cancer cells.
Case Study: Topoisomerase Inhibition
In a study examining various dioxin derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of intrinsic pathways.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Antiviral Mechanism : The compound may inhibit viral entry by binding to viral proteins or interfering with host cell receptors.
- Anticancer Mechanism : As a topoisomerase I inhibitor, it disrupts DNA processes essential for cancer cell proliferation.
Properties
Molecular Formula |
C8H4BrFO3 |
---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-7-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4(10)2-6-7(5)8(11)13-3-12-6/h1-2H,3H2 |
InChI Key |
HSDPOBQPHIPTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=CC(=C2)F)Br)C(=O)O1 |
Origin of Product |
United States |
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